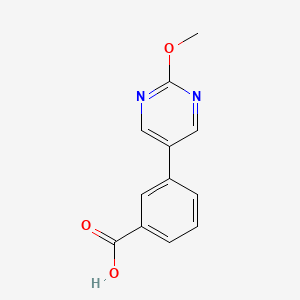

3-(2-Methoxypyrimidin-5-yl)benzoic acid

Description

3-(2-Methoxypyrimidin-5-yl)benzoic acid is a benzoic acid derivative featuring a pyrimidine ring substituted with a methoxy group at the 2-position and attached to the benzoic acid moiety at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Key properties include:

- Molecular Formula: C₁₂H₁₀N₂O₃

- Molecular Weight: 230.22 g/mol (calculated)

Properties

IUPAC Name |

3-(2-methoxypyrimidin-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12-13-6-10(7-14-12)8-3-2-4-9(5-8)11(15)16/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXJZKYBHPMJOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 3-(2-Methoxypyrimidin-5-yl)benzoic acid with analogs differing in pyrimidine substituents or substitution patterns:

Extraction and Solubility Behavior

- Extraction Efficiency: Benzoic acid derivatives with hydrophobic substituents (e.g., methoxy) exhibit higher distribution coefficients (m) in emulsion liquid membranes compared to polar analogs like acetic acid. This suggests that 3-(2-Methoxypyrimidin-5-yl)benzoic acid would extract faster than its amino-substituted counterpart .

- Effective Diffusivity: Mobility in membrane phases follows the order: benzoic acid > acetic acid > phenol. Substituents like methoxy may further enhance diffusivity due to reduced hydrogen bonding .

Role in Drug Discovery

- Library Screening : Benzoic acid derivatives, including 5-methoxy variants, are included in compound libraries (e.g., TocrisScreenPlus) for high-throughput screening .

- Structural Analogues: Compounds like 3-(2-Aminopyrimidin-5-yl)benzoic acid (CAS 914349-45-4) are intermediates in kinase inhibitor synthesis, highlighting the therapeutic relevance of this class .

Industrial and Environmental Relevance

- Wastewater Treatment : Methoxy-substituted benzoic acids may be prioritized in extraction processes due to their rapid removal rates, as seen in emulsion liquid membrane systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.